![molecular formula C9H10N2O B1313992 8-Oxo-6,7-dihydro-5H-pyrido[2,3-b]azepin CAS No. 67046-22-4](/img/structure/B1313992.png)
8-Oxo-6,7-dihydro-5H-pyrido[2,3-b]azepin
Übersicht
Beschreibung
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one, also known as 8-azabenzonorbornadiene, is a bicyclic organic compound which has been studied for its potential applications in synthetic chemistry. It has been used as a starting material in the synthesis of various other compounds, as well as in the study of the mechanism of action of organic compounds. It is also used as a building block in organic synthesis. In
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung: Hemmung des Bcl-xL-Proteins
Diese Verbindung wurde als potenzieller Hemmstoff des Bcl-xL-Proteins identifiziert. Das Bcl-xL-Protein ist dafür bekannt, die Apoptose zu verhindern, den programmierten Zelltod, der in Krebszellen oft gehemmt wird . Durch die Hemmung dieses Proteins kann „8-Oxo-6,7-dihydro-5H-pyrido[2,3-b]azepin“ die Apoptose in Krebszellen induzieren und bietet so einen vielversprechenden Weg für die Krebstherapie.
Antibiotikaentwicklung: Hemmung von E. Coli FabI
Die Kristallstruktur von E. Coli FabI im Komplex mit NAD und einem Derivat von „this compound“ wurde aufgeklärt . Dies deutet auf seine Anwendung bei der Entwicklung von Antibiotika hin, insbesondere gegen das FabI-Enzym in Bakterien, das für die Fettsäuresynthese und das Überleben von Bakterien entscheidend ist.
Synthetische Chemie: Synthese von Heteroaryl-kondensierten Indol-Ringsystemen
In der synthetischen Chemie dient diese Verbindung als Vorläufer für die Synthese neuer Heteroaryl-kondensierter Indol-Ringsysteme. Diese Systeme haben eine breite Palette von Anwendungen, darunter die Medikamentenentwicklung und die Materialwissenschaft .
Wirkmechanismus
Target of Action
The primary target of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is the Bcl-xL protein . Bcl-xL is a member of the Bcl-2 family of proteins, which are key regulators of apoptosis, or programmed cell death . By inhibiting Bcl-xL, this compound can promote apoptosis, making it a potential therapeutic agent for diseases characterized by excessive cell survival .
Mode of Action
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one interacts with its target, the Bcl-xL protein, by binding to it and inhibiting its function . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis . As a result, cells undergo programmed cell death, which can help to eliminate cancerous or otherwise harmful cells .
Biochemical Pathways
The compound’s action primarily affects the apoptotic pathway . By inhibiting Bcl-xL, it disrupts the normal function of the mitochondrial outer membrane, leading to the release of cytochrome c . This triggers the activation of caspases, a family of protease enzymes that play essential roles in apoptosis . The activation of caspases leads to the systematic dismantling of the cell, resulting in cell death .
Result of Action
The result of the compound’s action at the molecular level is the induction of apoptosis . At the cellular level, this leads to the death of cells in which the compound is active . If the compound is selectively active in cancer cells, for example, this could result in the reduction of a tumor .
Biochemische Analyse
Biochemical Properties
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of specific proteins. It has been identified as a Bcl-xL protein inhibitor, which is significant in the regulation of apoptosis . By inhibiting Bcl-xL, 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one promotes pro-apoptotic activity, making it a potential candidate for cancer therapy . The compound interacts with enzymes and proteins involved in cell survival pathways, thereby modulating their activity and influencing cell fate.
Cellular Effects
The effects of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins . This disruption leads to the activation of caspases, which are enzymes that play a key role in the execution of apoptosis. Additionally, 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer effects .
Molecular Mechanism
At the molecular level, 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one exerts its effects through specific binding interactions with biomolecules. It binds to the Bcl-xL protein, inhibiting its function and promoting the release of pro-apoptotic factors . This binding interaction leads to the activation of the intrinsic apoptotic pathway, resulting in cell death. Furthermore, 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one may also influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one remains stable under specific conditions, allowing for sustained pro-apoptotic activity . Its degradation products may also have biological activity, which needs to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in preclinical studies .
Metabolic Pathways
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound may influence metabolic flux and metabolite levels, contributing to its overall biological effects . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any unintended effects .
Transport and Distribution
The transport and distribution of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions influence the compound’s efficacy and specificity, making it essential to study its transport mechanisms in detail .
Subcellular Localization
The subcellular localization of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization determines its interactions with other biomolecules and its overall biological effects . Understanding the subcellular distribution of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Eigenschaften
IUPAC Name |
5,6,7,9-tetrahydropyrido[2,3-b]azepin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-8-5-1-3-7-4-2-6-10-9(7)11-8/h2,4,6H,1,3,5H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXQSZIQIJHKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC(=O)C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497105 | |
| Record name | 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67046-22-4 | |
| Record name | 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



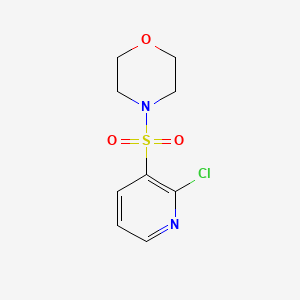
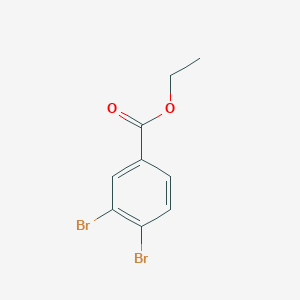
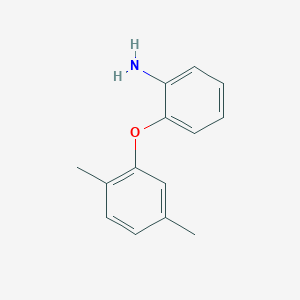
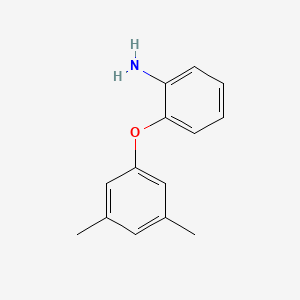
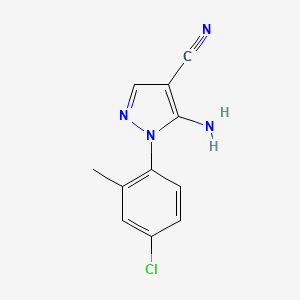



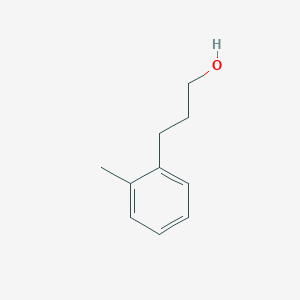
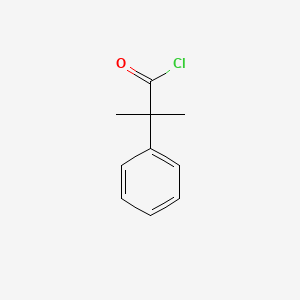
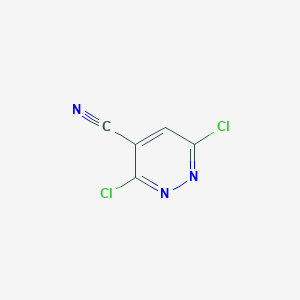
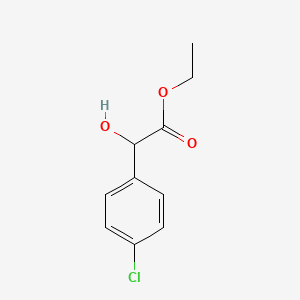
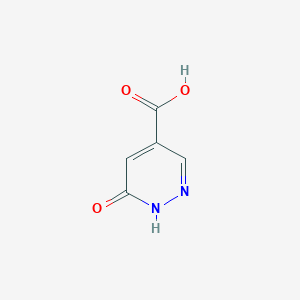
![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)